N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide -

N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide

Catalog Number: EVT-6148610
CAS Number:
Molecular Formula: C24H28N4O2
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775

  • Compound Description: PF-06747775 (21) is an irreversible pyrrolopyrimidine inhibitor of EGFR (Epidermal Growth Factor Receptor) mutants, specifically targeting the T790M mutation common in non-small-cell lung cancer (NSCLC). It demonstrates potent activity against four common EGFR mutations (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del) while exhibiting selectivity over wild-type EGFR. []
  • Relevance: While PF-06747775 shares the 1-methyl-1H-pyrazol-4-yl subunit with N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide, it primarily serves as an example of a targeted cancer therapy developed through structure-based drug design. The research highlighting PF-06747775 emphasizes the importance of targeting specific mutations and achieving selectivity in cancer drug development, which can be relevant when considering the potential applications and development of N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide.

(E) -3- [1-n- butyl-5- [2- (2-carboxyphenyl) methoxy-4-chlorophenyl]-1H-pyrazol-4-yl] -2 - [(5-methoxy-2, 3-dihydrobenzofuran-6-yl) methyl] - 2-en monocalcium arginyl salt

  • Compound Description: This compound is a novel arginyl salt form of an endothelin receptor antagonist. [, ]
  • Relevance: The compound shares the 1H-pyrazol-4-yl core structure with N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide. This highlights a common structural motif used in medicinal chemistry for developing molecules with potential biological activity. Understanding the structure-activity relationships of this core and its substitutions can be valuable in exploring the potential applications of N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide. ,

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a highly selective JAK1 (Janus Kinase 1) inhibitor. It exhibits good preclinical pharmacokinetics and enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in a preclinical non-small cell lung cancer (NSCLC) xenograft model. []
  • Relevance: Although structurally distinct from N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide in other aspects, AZD4205 incorporates the 3-methoxy-1-methyl-pyrazol-4-yl moiety. The presence of this shared substructure within a clinically relevant JAK1 inhibitor suggests the potential value of exploring the biological activity of compounds containing the 1-methyl-1H-pyrazol-4-yl group, like the target compound.

4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

  • Compound Description: [11C]MG2-1812 is a positron emission tomography (PET) ligand developed for imaging the metabotropic glutamate receptor subtype 2 (mGlu2) in the brain. It demonstrates high potency and selectivity for mGlu2 and favorable lipophilicity for crossing the blood-brain barrier. In vivo PET studies in rats confirmed its specific binding to mGlu2 in the brain. [, ]
  • Relevance: This compound highlights the 1-methyl-1H-pyrazol-yl group's utility in developing central nervous system (CNS)-active compounds. Although the target compound, N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide, has a different core structure, the shared presence of the 1-methyl-1H-pyrazol-yl group suggests its potential relevance in CNS drug discovery. Further investigation is required to ascertain if N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide exhibits any affinity for mGlu2 or other CNS targets. ,

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a highly selective 5-HT2A receptor inverse agonist. It exhibits potent inhibition of serotonin-amplified human platelet aggregation and demonstrates oral bioavailability in preclinical species with an acceptable safety profile. [, ]
  • Relevance: Both APD791 and N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide share the 1-methyl-1H-pyrazol-yl moiety. The success of APD791 as a 5-HT2A receptor inverse agonist highlights the potential of this scaffold in developing compounds with therapeutic potential for various indications, including arterial thrombosis. This shared structural feature suggests that exploring the biological activity of N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide, particularly its potential interaction with serotonin receptors, could be of interest. ,

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to mitigate the cutaneous toxicity observed with other Akt inhibitors. It exhibits a 24-fold selectivity for Akt1 over Akt2, reduced HaCaT keratinocyte apoptosis, promising kinase selectivity, excellent anticancer activity, and a favorable pharmacokinetic profile. Hu7691 has received investigational new drug (IND) application approval from the National Medical Products Administration (NMPA). [, ]
  • Relevance: Hu7691 and the target compound, N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide, both feature the 1-methyl-1H-pyrazol-5-yl moiety. This structural similarity is noteworthy because Hu7691 is a well-characterized Akt inhibitor with a favorable safety profile, suggesting that exploring the potential anti-cancer activity and selectivity profile of N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide could be worthwhile. ,

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent small-molecule VEGFR-2 inhibitor developed for the topical ocular treatment of neovascular age-related macular degeneration. It demonstrates efficacy in rodent models of choroidal neovascularization (CNV), limited systemic exposure after topical ocular administration, and an acceptable rabbit ocular pharmacokinetic profile. []
  • Relevance: Although structurally distinct from N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide, Acrizanib shares the presence of a substituted 1-methyl-1H-pyrazol-yl moiety. The development of Acrizanib as a topical ocular treatment highlights the potential for designing compounds with specific physicochemical properties suitable for targeted drug delivery, which can be relevant when considering the potential applications and delivery routes for N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide.

Properties

Product Name

N-(4'-methoxy-2-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide

IUPAC Name

N-[2-(4-methoxyphenyl)phenyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxamide

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C24H28N4O2/c1-27-15-18(14-25-27)16-28-13-5-6-20(17-28)24(29)26-23-8-4-3-7-22(23)19-9-11-21(30-2)12-10-19/h3-4,7-12,14-15,20H,5-6,13,16-17H2,1-2H3,(H,26,29)

InChI Key

SHXZBFQZOYUPKN-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=C(C=C4)OC

Canonical SMILES

CN1C=C(C=N1)CN2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.